molecular formula C11H14O2 B1346694 4'-Methoxybutyrophenone CAS No. 4160-51-4

4'-Methoxybutyrophenone

Cat. No. B1346694
CAS RN: 4160-51-4
M. Wt: 178.23 g/mol
InChI Key: JLCDSZXBELPBRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4’-Methoxybutyrophenone. However, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals2.



Molecular Structure Analysis

The molecular structure of 4’-Methoxybutyrophenone can be represented by the InChI string: InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8H,3-4H2,1-2H31. The compound has a rotatable bond count of 41.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4’-Methoxybutyrophenone.



Physical And Chemical Properties Analysis

4’-Methoxybutyrophenone has a molecular weight of 178.23 g/mol1. It has a computed XLogP3 value of 2.61, indicating its lipophilicity. The compound has no hydrogen bond donors and has 2 hydrogen bond acceptors1. The topological polar surface area is 26.3 Ų1.


Scientific Research Applications

Exposure to Benzophenone Derivatives and Reproductive Toxicity

Benzophenone-3 (BP-3), chemically related to 4'-methoxybutyrophenone, is widely used as an ultraviolet filter in skincare products and as a food additive. Its presence in various biological matrices has raised concerns about its potential impact on reproductive health. In humans, high levels of BP-3 exposure have been associated with alterations in birth weights and gestational ages, suggesting potential reproductive toxicity. Animal studies further support these findings, showing adverse effects on reproductive parameters in fish and rats, indicating the endocrine-disrupting capabilities of BP-3 (Ghazipura et al., 2017).

UV Filters in Human Populations

The widespread use of benzophenone-type UV filters, including derivatives similar to 4'-methoxybutyrophenone, has led to extensive human exposure. A study on Chinese young adults revealed significant exposure to BP-3, highlighting its ubiquitous presence in daily life through products like sunscreens and cosmetics. This extensive exposure underscores the importance of understanding the environmental and health implications of these chemicals (Gao et al., 2015).

Metabolism and Effects on Endocrine Activity

Research into the metabolism of benzophenone derivatives, including BP-3, by liver microsomes has shed light on their potential to disrupt endocrine activity. Metabolites of BP-3 have been shown to exhibit estrogenic and anti-androgenic activities, suggesting that these compounds can interfere with hormonal balance. This interaction with hormone receptors underscores the complex biological impacts of benzophenone derivatives, necessitating further study into their safety and regulatory status (Watanabe et al., 2015).

Apocynin: A Compound with Similar Structural Features

Apocynin, structurally related to 4'-methoxybutyrophenone, has been studied for its antioxidative and anti-inflammatory properties. It has shown promise in various models of disease, including its ability to improve renal glutathione status in diabetic rats, highlighting its therapeutic potential. These findings suggest the importance of exploring the biological effects and applications of similar compounds for their potential health benefits (Winiarska et al., 2014).

Safety And Hazards

Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of 4’-Methoxybutyrophenone research or application.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with substances like 4’-Methoxybutyrophenone. The information provided here is based on the data available to me as of my last update and may not reflect the most current research or developments.


properties

IUPAC Name

1-(4-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDSZXBELPBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194423
Record name 4'-Methoxybutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxybutyrophenone

CAS RN

4160-51-4
Record name 1-(4-Methoxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methoxybutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methoxybutyrophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5615
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Methoxybutyrophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methoxybutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.814
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Record name 4'-Methoxybutyrophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9TA5W7AWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
HS Verter, CO Van Camp, L DeVries… - Journal of Chemical & …, 1964 - ACS Publications
… such compound, 3-hydroxy4-methoxybutyrophenone (I). … The crude 3-hydroxy-4-methoxybutyrophenone thus obtained … (1.4 mmoles) of 3-butyroxy-4-methoxybutyrophenone in two …
Number of citations: 7 pubs.acs.org
S Muthukrishnan, J Sankaranarayanan… - The Journal of …, 2010 - ACS Publications
… (Φ = 0.095) from 4-methoxybutyrophenone in benzene has been reported by Lewis and … for 1a, 4, 5, 6, 4-methoxybutyrophenone, and 4-methoxyacetophenone. Irradiations of 1a were …
Number of citations: 23 pubs.acs.org
CK Bradsher, WJ Jackson Jr - Journal of the American Chemical …, 1951 - ACS Publications
… Of the three methods tried, the most satisfactory for the synthesis of a-(2-biphenylyl)-4-methoxybutyrophenone involved the alkylation of 2-(biphenylyl[-acetonitrile followed by treatment …
Number of citations: 5 pubs.acs.org
DJ Collins, JJ Hobbs - Australian Journal of Chemistry, 1969 - CSIRO Publishing
For synthesis of some potential antioestrogenic and antifertility agents, lg2 we required the isomeric monomethyl ethers of 4, 4'-dihydroxydeoxybenzoin (Ia), and of its a-alkylated …
Number of citations: 2 www.publish.csiro.au
JW Elder, RP Mariella - Journal of Chemical & Engineering Data, 1964 - ACS Publications
… phosphoric acid catalyst produces 3-butyroxy-4-methoxybutyrophenone whereas … such compound, 3-hydroxy4-methoxybutyrophenone (I). Acylationof guaiacol with butyric anhydride …
Number of citations: 0 pubs.acs.org
VR Choudhary, SK Jana, NS Patil - Tetrahedron letters, 2002 - Elsevier
Acylation of aromatic compounds (benzene, toluene, p-xylene, mesitylene, anisole, naphthalene, methylnaphthalene and methoxynaphthalene) by an acyl chloride (benzoyl chloride, …
Number of citations: 71 www.sciencedirect.com
Q Li, J Sankaranarayanan, M Hawk, VT Tran… - Photochemical & …, 2012 - Springer
… 4Methoxybutyrophenone was utilized as the actinometer. The quantum yields for forming 4-methoxyacetophenone (Φ = 0.095) from 4-methoxybutyrophenone in benzene has been …
Number of citations: 8 link.springer.com
HR Ward, PD Sherman Jr - Journal of the American Chemical …, 1968 - ACS Publications
… This compound is presumed to be 4-methoxybutyrophenone. Kinetics. Relatively few reactions provide the opportunity to study the kinetics of formation and decomposition of an …
Number of citations: 34 pubs.acs.org
Y Abiedalla, J DeRuiter, KM Abdel-Hay, CR Clark - Forensic Chemistry, 2016 - Elsevier
… The additional closely eluting peaks (f and g) represent the 4-methoxybutyrophenone and the 2-methoxyvalerophenone side-chain homologue. The electron ionization mass spectra (EI…
Number of citations: 12 www.sciencedirect.com
SD Brynes, LR Fedor - The Journal of Organic Chemistry, 1979 - ACS Publications
… 3-Methoxy4'-methoxybutyrophenone, the product from 1, showed a doublet (J = 6 Hz, 3 H) at 1.16 (CDC13, Me4Si) for the -methyl group, as well as other signals consistent with the …
Number of citations: 3 pubs.acs.org

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